碘化丙啶

描述

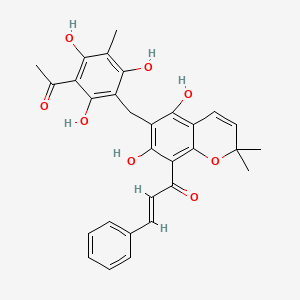

碘化丙啶是一种荧光嵌入剂,广泛应用于各个科学领域。它以其能够通过嵌入碱基之间与核酸结合而闻名,几乎没有序列偏好。该化合物在染色细胞和核酸方面特别有用,使其成为流式细胞术、显微镜和其他分析技术的宝贵工具 .

科学研究应用

碘化丙啶在科学研究中具有广泛的应用范围:

化学: 用作荧光探针,研究核酸相互作用和结构。

生物学: 用于细胞活力测定,根据膜完整性区分活细胞和死细胞。

医学: 用于癌症研究,评估细胞周期阶段和凋亡。

作用机制

碘化丙啶通过嵌入核酸碱基之间发挥作用。这种嵌入增强了该化合物的荧光,使其能够使用各种基于荧光的技术进行检测。该化合物不能穿透活细胞膜,使其成为死细胞或受损细胞的有效标记物 .

类似化合物:

溴化乙锭: 另一种用于核酸染色的嵌入剂。它具有类似的应用,但毒性更大。

SYTOX Green 染料: 一种核酸染料,也不能穿透活细胞,用于与碘化丙啶类似的目的。

7-氨基放线菌素 D (7-AAD): 一种红色荧光染料,用于流式细胞术中的 DNA 染色。

碘化丙啶的独特性: 碘化丙啶的独特性在于其与核酸结合后具有高荧光增强作用,以及其不能穿透活细胞膜。这使其在各种分析中特别适用于区分活细胞和死细胞 .

生化分析

Biochemical Properties

Propidium iodide interacts with DNA by intercalating between the bases . This interaction does not show a significant sequence preference, allowing PI to bind to various regions of the DNA molecule . The binding of PI to DNA enhances the quantum yield of PI by 20-30 fold . This property makes PI a valuable tool for visualizing DNA in various biochemical applications .

Cellular Effects

Propidium iodide is not membrane-permeable, making it useful to differentiate necrotic, apoptotic and healthy cells based on membrane integrity . It is commonly used to detect dead cells in a population . PI also binds to RNA, necessitating treatment with nucleases to distinguish between RNA and DNA staining .

Molecular Mechanism

The molecular mechanism of propidium iodide involves its ability to intercalate between the bases of DNA . This intercalation occurs with little or no sequence preference, allowing PI to bind to various regions of the DNA molecule . Once bound to DNA, the quantum yield of PI is enhanced 20-30 fold .

Temporal Effects in Laboratory Settings

When stored as directed, propidium iodide is stable for at least one year .

Transport and Distribution

Propidium iodide is generally excluded from viable cells due to its inability to permeate intact cell membranes . It can penetrate the cell membranes of dead or dying cells, allowing it to bind to DNA and RNA within these cells .

Subcellular Localization

Propidium iodide localizes to the nucleus of cells where it binds to DNA . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its localization is primarily determined by its ability to intercalate into DNA .

准备方法

合成路线和反应条件: 碘化丙啶可以通过一系列化学反应合成,这些反应涉及菲啶衍生物与烷化剂的缩合反应。该反应通常涉及在受控条件下使用硫酸二乙酯或类似的烷化剂来生成所需的碘化盐。

工业生产方法: 在工业环境中,碘化丙啶通过大规模化学合成生产,确保高纯度和一致性。该过程涉及严格的质量控制措施,以保持该化合物作为染色剂的有效性。

化学反应分析

反应类型: 碘化丙啶主要与核酸发生嵌入反应。由于其稳定的芳香结构,它不参与典型的化学反应,如氧化、还原或取代反应。

常见试剂和条件: 碘化丙啶应用的主要试剂是与其结合的核酸(DNA 或 RNA)。结合在水性条件下发生,通常在缓冲液存在的情况下,以保持 pH 稳定性。

形成的主要产物: 碘化丙啶与核酸相互作用的主要产物是在结合后形成的荧光复合物。该复合物表现出增强的荧光,这在各种分析技术中得到利用。

相似化合物的比较

Ethidium Bromide: Another intercalating agent used for nucleic acid staining. It has similar applications but is more toxic.

SYTOX Green Dye: A nucleic acid stain that is also impermeant to live cells, used for similar purposes as propidium iodide.

7-Aminoactinomycin D (7-AAD): A red-fluorescent dye used for DNA staining in flow cytometry.

Uniqueness of Propidium Iodide: Propidium iodide is unique due to its high fluorescence enhancement upon binding to nucleic acids and its impermeability to live cell membranes. This makes it particularly useful for distinguishing between live and dead cells in various assays .

属性

CAS 编号 |

25535-16-4 |

|---|---|

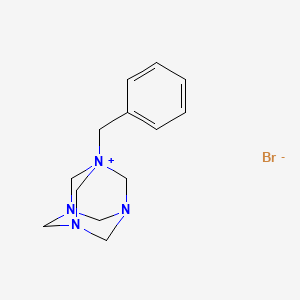

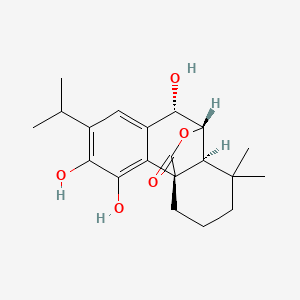

分子式 |

C27H34IN4+ |

分子量 |

541.5 g/mol |

IUPAC 名称 |

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;iodide |

InChI |

InChI=1S/C27H33N4.HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;1H/q+1; |

InChI 键 |

ISKCJFFZOPXOFC-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-] |

规范 SMILES |

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-] |

外观 |

Solid powder |

Key on ui other cas no. |

25535-16-4 |

物理描述 |

Dark red solid; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Diiodide, Propidium Iodide, Propidium Propidium Propidium Diiodide Propidium Iodide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does propidium iodide differentiate between live and dead cells?

A: Propidium iodide (PI) is a membrane-impermeant dye that selectively enters cells with compromised cell membranes, a hallmark of dead or dying cells [, , ]. In contrast, live cells with intact membranes exclude PI. Once inside a cell, PI intercalates between the bases of DNA and RNA, resulting in a significant increase in fluorescence. This differential staining allows researchers to easily distinguish live (PI-negative) from dead (PI-positive) cells using fluorescence microscopy or flow cytometry [, , , ].

Q2: Can propidium iodide be used to assess cell death induced by specific mechanisms like apoptosis or necrosis?

A: While PI staining primarily indicates membrane integrity, it can be used in conjunction with other markers to distinguish different modes of cell death. For example, combining PI with Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of apoptotic cell membranes, allows for more detailed analysis. Early apoptotic cells are typically Annexin V-positive and PI-negative, whereas late apoptotic and necrotic cells are both Annexin V-positive and PI-positive [, ].

Q3: What is the significance of using propidium iodide in conjunction with other fluorescent dyes in flow cytometry?

A: The simultaneous use of PI with other fluorescent dyes in flow cytometry allows researchers to obtain multiparametric data from a single cell sample [, , ]. For instance, combining PI with fluorescently labeled antibodies targeting specific cell surface markers enables the analysis of DNA content within distinct cell populations [, , ]. This is particularly valuable for studying cell cycle progression in heterogeneous cell populations, like those found in tumors [].

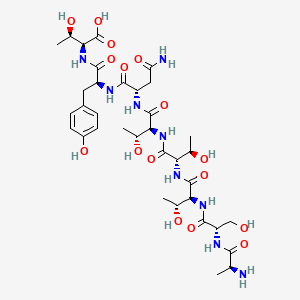

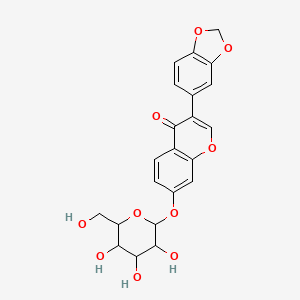

Q4: What is the molecular formula and weight of propidium iodide?

A4: Propidium iodide has the molecular formula C37H44I2N4O12 and a molecular weight of 970.58 g/mol.

Q5: Does propidium iodide exhibit any specific spectral characteristics that make it suitable for fluorescence-based analyses?

A: Yes, propidium iodide absorbs maximally at a wavelength of around 490 nm and emits fluorescence with a peak around 635 nm, appearing red []. This large Stokes shift (the difference between excitation and emission wavelengths) minimizes interference from excitation light, enhancing the sensitivity of detection [].

Q6: Does propidium iodide possess any catalytic properties relevant to its applications in biological research?

A6: No, propidium iodide's primary mechanism of action in biological research relies on its fluorescence properties upon binding to nucleic acids, not catalytic activity. It acts as a fluorescent probe rather than a catalyst.

Q7: Have there been any computational studies to model the interaction of propidium iodide with DNA or RNA?

A7: While specific computational studies on propidium iodide were not discussed in the provided research, molecular docking and molecular dynamics simulations are commonly used to study the interactions of small molecules like PI with biomolecules like DNA. Such studies can provide insights into the binding affinity, preferred binding sites, and the structural basis of PI's fluorescence enhancement upon intercalation.

Q8: What are the common formulation strategies for propidium iodide to enhance its stability or solubility in aqueous solutions?

A8: Propidium iodide is typically formulated as a stock solution in water or a buffered solution like PBS. The stock solution should be protected from light and stored at -20°C to prevent degradation. While PI is generally soluble in aqueous solutions, the use of DMSO at low concentrations can be considered to enhance solubility if necessary.

Q9: What safety precautions are necessary when handling propidium iodide?

A: Propidium iodide is a potential mutagen and should be handled with caution. Appropriate personal protective equipment, including gloves and a lab coat, should always be worn when handling PI. It's crucial to avoid skin contact and inhalation. Waste containing PI should be disposed of according to institutional and local regulations [].

Q10: Is propidium iodide used as a therapeutic drug in humans?

A10: No, propidium iodide is not approved for use as a therapeutic drug in humans. Its primary application lies in biological research as a fluorescent probe for cell viability, cell cycle analysis, and other experimental purposes.

Q11: What are the standard analytical methods employed for the detection and quantification of propidium iodide in biological samples?

A: Fluorescence microscopy and flow cytometry are the most widely used techniques for detecting and quantifying PI fluorescence in biological samples [, , , , , , , , , ]. These methods exploit the significant increase in PI fluorescence upon binding to nucleic acids.

Q12: Are there any concerns regarding the environmental impact or degradation products of propidium iodide?

A12: While the provided articles don't explicitly address the environmental impact of propidium iodide, it's essential to handle and dispose of it appropriately to minimize potential environmental risks. Consulting relevant safety data sheets and adhering to institutional guidelines for chemical waste disposal are crucial.

Q13: What are some potential alternatives to propidium iodide for cell viability and cell cycle analysis?

A13: Several alternative dyes exist for assessing cell viability and cell cycle progression, each with its advantages and limitations. Some commonly used alternatives include:

- Trypan blue: A dye exclusion method that stains dead cells with compromised membranes. []

- Acridine orange: A fluorescent dye that stains both DNA and RNA, with different spectral characteristics for each, allowing for the simultaneous assessment of cell viability and metabolic activity. [, ]

- 7-aminoactinomycin D (7-AAD): Another membrane-impermeant dye that stains DNA, similar to PI, and is often used for cell cycle analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)